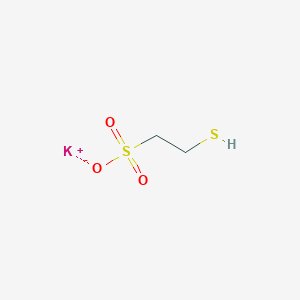
Potassium 2-sulfanylethane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-sulfanylethane-1-sulfonate is an organosulfur compound with the molecular formula C₂H₅KO₃S₂. It is a potassium salt of 2-sulfanylethane-1-sulfonic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique sulfur-containing structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium 2-sulfanylethane-1-sulfonate can be synthesized through the reaction of 2-mercaptoethanol with sulfur dioxide and potassium hydroxide. The reaction typically proceeds under mild conditions, with the sulfur dioxide acting as a sulfonylating agent.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where 2-mercaptoethanol is continuously fed into a reaction chamber containing sulfur dioxide and potassium hydroxide. The reaction mixture is maintained at a controlled temperature and pressure to ensure optimal yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonic acids or sulfonates.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfonic acids, sulfonates.
Reduction Products: Thiols, sulfides.
Substitution Products: Alkyl or acyl derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Potassium 2-sulfanylethane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organosulfur compounds.
Biology: Employed in the study of sulfur metabolism and enzyme functions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of potassium 2-sulfanylethane-1-sulfonate involves its ability to donate sulfur atoms in various chemical reactions. This donation can lead to the formation of new sulfur-containing compounds, which can interact with biological molecules and pathways. The compound’s molecular targets include enzymes involved in sulfur metabolism and proteins that require sulfur for their function.
Vergleich Mit ähnlichen Verbindungen
- Sodium 2-sulfanylethane-1-sulfonate
- Potassium methanesulfonate
- Sodium ethanesulfonate
Comparison: Potassium 2-sulfanylethane-1-sulfonate is unique due to its dual sulfur-containing groups, which provide it with distinct reactivity compared to other sulfonates. This dual functionality allows it to participate in a wider range of chemical reactions, making it a versatile reagent in both research and industrial applications.
Eigenschaften
CAS-Nummer |
126397-51-1 |
|---|---|
Molekularformel |
C2H5KO3S2 |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
potassium;2-sulfanylethanesulfonate |
InChI |
InChI=1S/C2H6O3S2.K/c3-7(4,5)2-1-6;/h6H,1-2H2,(H,3,4,5);/q;+1/p-1 |
InChI-Schlüssel |
XXZMREMZWJKGRQ-UHFFFAOYSA-M |
Kanonische SMILES |
C(CS(=O)(=O)[O-])S.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


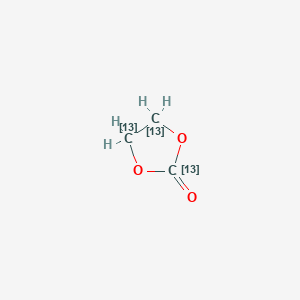
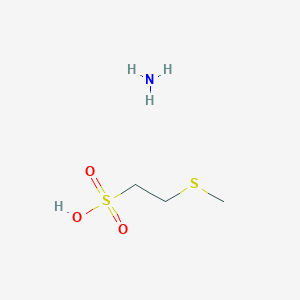
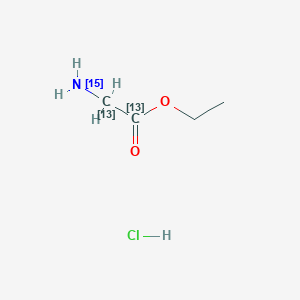
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid phenethyl-amide](/img/structure/B12055148.png)


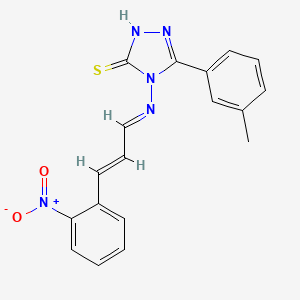
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12055166.png)
![{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate](/img/structure/B12055171.png)
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B12055174.png)
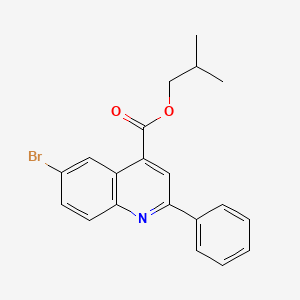
![1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide](/img/structure/B12055184.png)
![1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12055188.png)
![4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane](/img/structure/B12055201.png)
